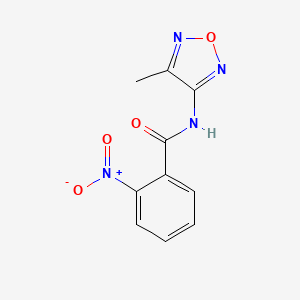
4-fluorophenyl benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl benzoylcarbamate is a chemical compound that is used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl benzoylcarbamate involves the inhibition of FAAH and MAGL enzymes. By inhibiting these enzymes, the levels of endocannabinoids in the body are increased, leading to various physiological effects. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and appetite. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluorophenyl benzoylcarbamate in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, this compound has been shown to exhibit good selectivity towards FAAH and MAGL enzymes, which reduces the likelihood of off-target effects.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it challenging to use in certain experimental setups, and may require the use of organic solvents. Additionally, this compound has been shown to exhibit some cytotoxicity towards certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-fluorophenyl benzoylcarbamate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, this compound may have potential applications in the treatment of various inflammatory and pain-related conditions. Further research is needed to explore these potential applications and to better understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 4-fluorophenyl benzoylcarbamate involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form this compound. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentrations.
Applications De Recherche Scientifique
4-fluorophenyl benzoylcarbamate has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite.
Propriétés
IUPAC Name |
(4-fluorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWIXNCQVXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)